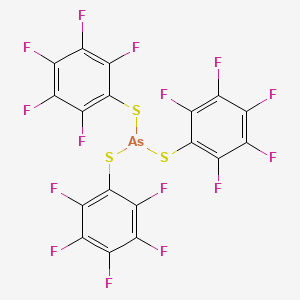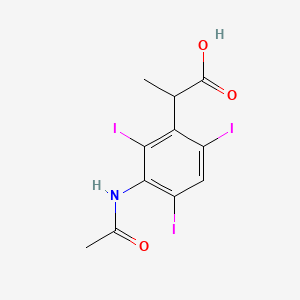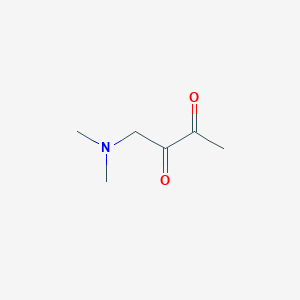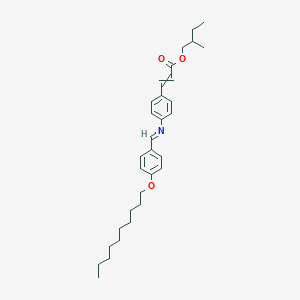![molecular formula C9H20O B13815196 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane CAS No. 32970-46-0](/img/structure/B13815196.png)
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane, also known as 1-tert-Butoxy-2,2-dimethylpropane, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, specifically a tertiary ether. This compound is primarily of theoretical interest and is used in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane typically involves the reaction of neopentyl chloride (2-chloro-2,2-dimethylpropane) with potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the tert-butoxide anion displaces the chloride ion from neopentyl chloride, forming the desired ether.
Reaction:
(CH3)3CCl+KOtBu→(CH3)3COCH2C(CH3)3+KCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction: Reduction reactions can convert the ether into hydrocarbons.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted ethers or other functionalized compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane involves its interaction with molecular targets through its ether functional group. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the behavior of biological molecules and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl ether: Another tertiary ether with similar structural features.
Methyl tert-butyl ether (MTBE): A widely used ether in gasoline additives.
Dimethyl ether: A simpler ether with different chemical properties.
Uniqueness
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific molecular interactions.
Propiedades
Número CAS |
32970-46-0 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-10-9(4,5)6/h7H2,1-6H3 |
Clave InChI |
QAROENULPPDYNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


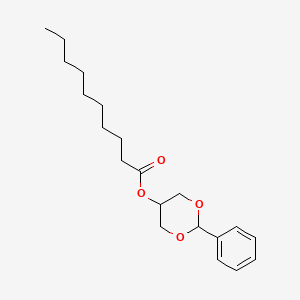
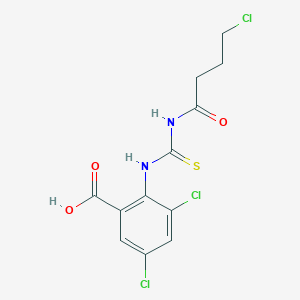

![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
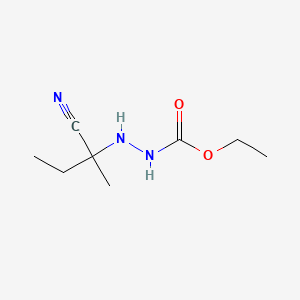
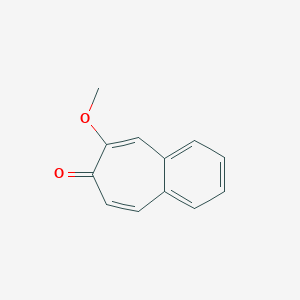
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
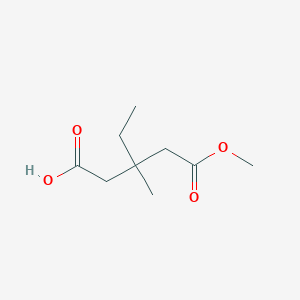
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
